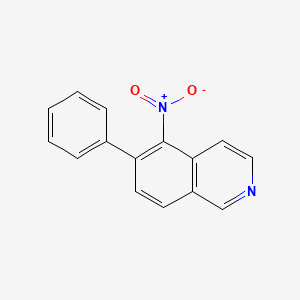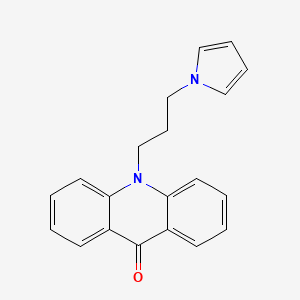![molecular formula C15H15N3O4 B14115394 2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoicacid](/img/structure/B14115394.png)
2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone moiety linked to a hydroxybenzoic acid, which contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.
Coupling with Hydroxybenzoic Acid: The quinazolinone intermediate is then coupled with 2-hydroxy-5-aminobenzoic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide) or DCM (dichloromethane).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The quinazolinone moiety can be reduced to the corresponding dihydroquinazoline using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (hydrogen) with a catalyst
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Formation of quinazolinone derivatives with carbonyl functionalities.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of N-substituted quinazolinone derivatives.
Applications De Recherche Scientifique
2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]benzoic acid can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities, but differ in their substitution patterns and overall structure.
Hydroxybenzoic Acid Derivatives: Compounds like salicylic acid and its derivatives, which have similar hydroxybenzoic acid moieties, but lack the quinazolinone core.
Unique Features
Structural Complexity: The combination of quinazolinone and hydroxybenzoic acid moieties provides a unique structural framework.
Potential Biological Activity: The compound’s structure suggests potential for diverse biological activities, making it a valuable target for drug discovery and development.
Propriétés
Formule moléculaire |
C15H15N3O4 |
|---|---|
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H15N3O4/c19-12-6-5-8(7-10(12)14(21)22)16-15-17-11-4-2-1-3-9(11)13(20)18-15/h5-7,19H,1-4H2,(H,21,22)(H2,16,17,18,20) |
Clé InChI |
WEEVUQWAYDQSOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)

![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)




![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115362.png)


![1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-](/img/structure/B14115381.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115415.png)
